Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CID 17965841) is a heterocyclic compound featuring a thienopyrimidine core substituted with a chlorine atom at position 4 and a methyl ester group at position 4. Its molecular formula is C₈H₅ClN₂O₂S (MW: 228.66 g/mol), with a SMILES notation of COC(=O)C1=CC2=C(S1)N=CN=C2Cl . The compound is synthesized via a multi-step process involving 4,6-dichloropyrimidine-5-carbaldehyde, methyl sulfanylacetate, and DIPEA in dichloromethane (DCM) at −80°C, followed by purification via silica gel chromatography . Key spectral data include a ¹H NMR (CDCl₃) δ 8.97 (s, 1H), 8.16 (s, 1H), and 4.03 (s, 3H) . Predicted collision cross-section (CCS) values for its adducts range from 143.7 Ų ([M+H]⁺) to 158.1 Ų ([M+Na]⁺), indicating moderate polarity .
Properties
IUPAC Name |
methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVNYFVFSVYTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655253-69-3 | |
| Record name | methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. For instance, the use of palladium-catalyzed carbonylation reactions has been proposed for the efficient synthesis of substituted thieno[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has garnered attention for its potential anticancer and anti-inflammatory properties. Research indicates that it may inhibit specific signaling pathways critical for tumor growth.
- Case Study: Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)
- Inhibition Rates : Up to 87% inhibition observed in certain derivatives against MDA-MB-231 cells.
| Cell Line | Inhibition Rate | Reference |
|---|---|---|
| MCF-7 | Significant | |
| MDA-MB-231 | Up to 87% |
Biological Research
The compound is also explored for its role in enzyme inhibition and receptor binding . It has been identified as a selective inhibitor for phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which is crucial in cancer progression.
- Enzyme Inhibition
- The compound's interaction with kinases may provide insights into its therapeutic effects against various diseases.
Materials Science
In materials science, this compound is investigated for developing novel materials with unique electronic properties. Its heterocyclic structure allows for modifications that can enhance material characteristics.
Summary of Biological Activities
The biological activities of this compound are summarized in the following table:
Mechanism of Action
The mechanism of action of methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-Chloro-5-Methylthieno[2,3-d]pyrimidine-6-Carboxylate
- Molecular Formula : C₁₀H₉ClN₂O₂S (MW: 256.71 g/mol)
- Key Differences :
- Substitution: Methyl group at position 5 and ethyl ester (vs. methyl ester in the target compound).
- Synthesis : Derived from analogous routes using ethyl esters instead of methyl esters .
- Applications : Intermediate in anticancer agent synthesis (e.g., ferrocene derivatives targeting MNK inhibitors) .
- Physical Properties : Higher molecular weight and altered lipophilicity compared to the methyl ester analogue.
Methyl 4-Chloro-5-Phenylthieno[2,3-d]pyrimidine-6-Carboxylate
- Molecular Formula : C₁₃H₉ClN₂O₂S (MW: 304.76 g/mol)
- Synthesis: Requires phenyl-substituted precursors under microwave irradiation (150°C, 30 min) . Applications: Explored in kinase inhibitor development due to improved binding affinity from aromatic interactions .
Ethyl 4-(4-Chlorophenylamino)-5-Methylthieno[2,3-d]pyrimidine-6-Carboxylate
- Molecular Formula : C₁₆H₁₄ClN₃O₂S (MW: 367.82 g/mol)
- Key Differences: Substitution: 4-Chlorophenylamino group at position 4 enhances hydrogen-bonding capacity. Synthesis: Achieved via nucleophilic aromatic substitution of 4-chloro derivatives with 4-chloroaniline . Physical Properties: Melting point 174–176°C, higher than the parent methyl ester due to increased crystallinity .
Comparative Analysis of Key Properties
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Substituents | CCS ([M+H]⁺, Ų) |
|---|---|---|---|---|---|
| Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | C₈H₅ClN₂O₂S | 228.66 | Not reported | Cl (C4), COOMe (C6) | 143.7 |
| Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | C₁₀H₉ClN₂O₂S | 256.71 | Not reported | Cl (C4), Me (C5), COOEt (C6) | N/A |
| Methyl 4-chloro-5-phenylthieno[2,3-d]pyrimidine-6-carboxylate | C₁₃H₉ClN₂O₂S | 304.76 | Not reported | Cl (C4), Ph (C5), COOMe (C6) | N/A |
| Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | C₁₆H₁₄ClN₃O₂S | 367.82 | 174–176 | Cl (C4), NH(4-Cl-Ph), COOEt (C6) | N/A |
Biological Activity
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
This compound features a thieno[2,3-d]pyrimidine core, which is known for its potential therapeutic properties. The presence of a chlorine atom at the 4-position and a methyl ester group at the 6-position enhances its solubility and stability, making it an attractive candidate for further biological evaluation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 cells. The compound's mechanism of action appears to involve the inhibition of specific signaling pathways critical for tumor growth.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)
- Inhibition Rates : Up to 87% inhibition observed in certain derivatives of thieno[2,3-d]pyrimidines against MDA-MB-231 cells .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. The compound's structural features may contribute to its ability to disrupt microbial cell functions.
Table 1: Summary of Biological Activities
The exact mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound has been identified as a selective inhibitor for phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which plays a crucial role in cellular signaling related to cancer progression .
- Receptor Binding : Initial studies suggest that it may interact with various receptors involved in cellular proliferation and apoptosis, although further research is needed to elucidate these interactions .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound has favorable properties for drug development:
- Permeability : Moderate to high permeability observed in MDCK-MDR1 cells.
- Stability : Half-lives in mouse liver microsomes range from low (1.2 min) to high (214 min), indicating variability in metabolic stability .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Permeability | Moderate to High |
| Half-Life (MLM) | 1.2 min - 214 min |
| Brain Exposure | Evaluated at 5 mg/kg |
Q & A
Q. What synthetic methodologies are commonly employed for Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, and how do reaction parameters influence yield?
The synthesis typically involves cyclization and substitution reactions. For example, 4,6-dichloro-5-pyrimidinecarbaldehyde reacts with methyl sulfanylacetate in dichloromethane (DCM) using DIPEA as a base at −80°C, followed by warming to room temperature. Subsequent heating in isopropanol with DIPEA promotes cyclization, yielding the target compound with an 84% yield. Key parameters include solvent choice (DCM for initial reaction, isopropanol for cyclization), temperature control, and stoichiometric ratios of reagents to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?
- ¹H NMR : Peaks at δ 8.97 (s, 1H, aromatic) and δ 8.16 (s, 1H, thieno-proton) confirm the heterocyclic core. The methyl ester appears as a singlet at δ 4.03 .
- Mass Spectrometry (ESI+) : Although the molecular ion [M+H]⁺ (m/z 229.0) is not always observed, fragmentation patterns help validate the molecular formula (C₈H₅ClN₂O₂S) .
- UPLC : Retention time (tR = 2.77 min) aids in purity assessment .
Q. How is X-ray crystallography applied to determine the molecular structure of related thienopyrimidine derivatives?
Single-crystal X-ray diffraction is used to resolve bond lengths, angles, and intermolecular interactions. For example, SHELX software refines crystallographic data, with hydrogen atoms placed in calculated positions. Key metrics include dihedral angles between aromatic systems (e.g., 62.46° between benzofuropyrimidine and phenyl rings) and hydrogen-bonding networks stabilizing the crystal lattice .
Advanced Research Questions
Q. How can substituent modifications at the 4-chloro position enhance biological activity while optimizing pharmacokinetic properties?
- Nucleophilic Substitution : The 4-chloro group can be replaced with amines, thiols, or alkoxides under Pd-catalyzed conditions (e.g., Suzuki coupling with methylboronic acid to introduce methyl groups). This modification alters electronic properties and binding affinity to targets like kinases .
- SAR Studies : Comparing ester (e.g., ethyl vs. methyl) and carboxylic acid derivatives reveals how lipophilicity impacts cellular permeability. For instance, hydrolysis of the ester to a carboxylic acid increases polarity, potentially improving solubility but reducing membrane penetration .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Standardized Assays : Use consistent biochemical assays (e.g., kinase inhibition IC₅₀ measurements) to minimize variability.
- Structural Validation : Confirm compound identity via NMR and crystallography to rule out impurities.
- Contextual Analysis : Evaluate differences in cell lines (e.g., NCI-H460 vs. HEK293) or assay conditions (e.g., ATP concentration in kinase assays) that may explain divergent results .
Q. How can computational methods predict the binding modes of this compound derivatives to biological targets?
Molecular docking simulations using software like AutoDock Vina or Schrödinger Suite can model interactions with active sites (e.g., ATP-binding pockets in kinases). Key steps include:
- Protein Preparation : Remove water molecules and add hydrogen atoms.
- Grid Generation : Focus on regions critical for ligand binding (e.g., hinge region in kinases).
- Pose Validation : Compare docking scores (ΔG) and hydrogen-bonding patterns with crystallographic data from related compounds .
Q. What challenges arise in refining crystallographic data for thienopyrimidine derivatives, and how are they addressed?
- Disorder : Flexible substituents (e.g., ester groups) may require constrained refinement or splitting into multiple conformers.
- Twinned Data : Use SHELXL’s TWIN command to model overlapping lattices.
- Weak Diffraction : High-resolution data (e.g., <1.0 Å) improves electron density maps, while hydrogen-bond restraints stabilize refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
